

3,5-Difluoro-4-methoxybenzonitrile molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Difluoro-4-methoxybenzonitrile

Cat. No.: B012467

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **3,5-Difluoro-4-methoxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of **3,5-Difluoro-4-methoxybenzonitrile**. The information is intended to support research, development, and quality control activities involving this compound.

Molecular Structure and Identification

3,5-Difluoro-4-methoxybenzonitrile is an aromatic organic compound featuring a benzene ring substituted with two fluorine atoms, a methoxy group, and a nitrile group. The fluorine atoms are positioned meta to the nitrile group and ortho to the methoxy group, which significantly influences the molecule's electronic properties and reactivity.

The structural and identifying information for this compound is summarized below.

Identifier	Value
Molecular Formula	C ₈ H ₅ F ₂ NO ^[1]
SMILES	COc1=C(C=C(C=C1F)C#N)F ^[1]
InChI	InChI=1S/C8H5F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 ^[1]
InChIKey	FTPRNOSXVHXNSB-UHFFFAOYSA-N ^[1]
CAS Number	104197-15-1 ^[2]

Below is a two-dimensional diagram representing the atomic connectivity of the **3,5-Difluoro-4-methoxybenzonitrile** molecule.

Caption: 2D Molecular Structure of **3,5-Difluoro-4-methoxybenzonitrile**.

Physicochemical Properties

The key physicochemical properties of **3,5-Difluoro-4-methoxybenzonitrile** are tabulated below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Property	Value
Molecular Weight	169.13 g/mol
Monoisotopic Mass	169.03392 Da ^[1]
XlogP (predicted)	1.8 ^[1]
Appearance	White to almost white powder to crystal (for related compound 3-Fluoro-4-methoxybenzonitrile) ^[3]
Melting Point	98 - 102 °C (for related compound 3-Fluoro-4-methoxybenzonitrile) ^[3]
Boiling Point	98 °C / 1.5 mmHg (for related compound 3-Fluoro-4-methoxybenzonitrile) ^[3]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **3,5-Difluoro-4-methoxybenzonitrile**.

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase. The predicted m/z values for various adducts of **3,5-Difluoro-4-methoxybenzonitrile** are presented below.[\[1\]](#)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	170.04120	125.8
[M+Na] ⁺	192.02314	138.1
[M-H] ⁻	168.02664	127.5
[M+NH ₄] ⁺	187.06774	144.8
[M] ⁺	169.03337	120.6

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **3,5-Difluoro-4-methoxybenzonitrile** was not found in the surveyed literature, the data for the related compound 4-methoxybenzonitrile is provided for reference.

¹H NMR (400 MHz, CDCl₃, ppm): δ 7.58 (d, J = 8.0Hz, 2H), 6.95 (d, J = 8.0Hz, 2H), 3.86 (s, 3H).[\[4\]](#) ¹³C NMR (100 MHz, CDCl₃, ppm): δ 162.8, 133.9, 119.2, 114.7, 103.9, 55.5.[\[4\]](#)

Crystallographic and Geometric Data

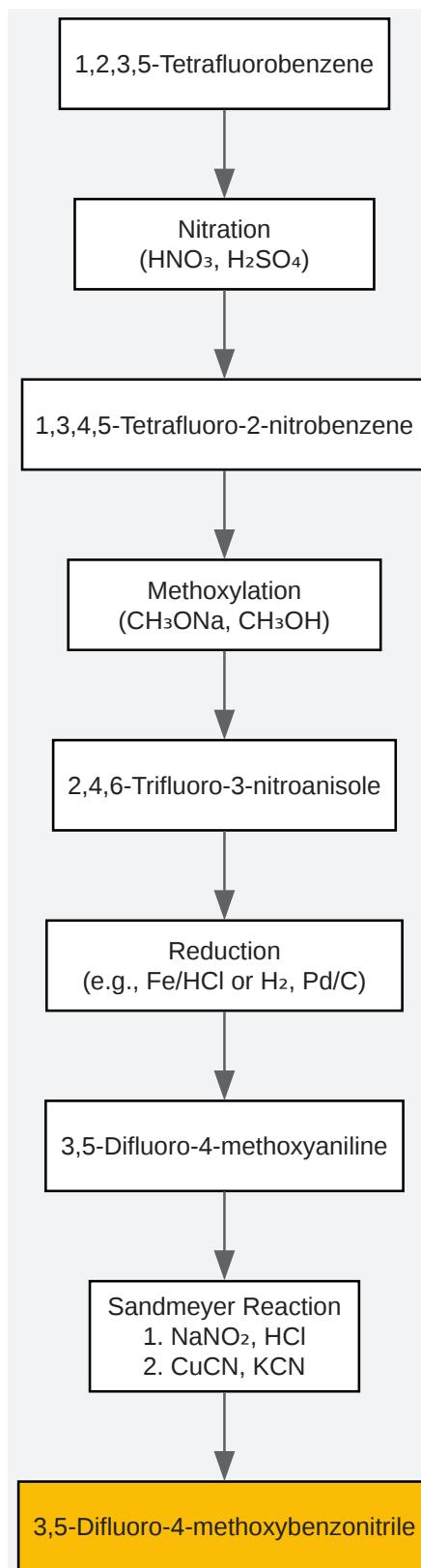
Single-crystal X-ray diffraction studies provide precise measurements of bond lengths and angles. While crystallographic data for the title compound is not readily available, data from a closely related structure, 4-amino-3,5-difluorobenzonitrile, offers insight into the expected geometric parameters. The presence of highly electronegative fluorine substituents can cause distortions in the phenyl ring angles.[\[5\]](#) For instance, in 4-amino-3,5-difluorobenzonitrile, the C-

C-C angles within the ring vary, with some being more acute (114.5°) and others more obtuse ($124.2\text{-}124.4^\circ$) than the ideal 120° .^[5]

The table below presents selected experimental bond lengths for 4-amino-3,5-difluorobenzonitrile.

Bond	Bond Length (Å)
C1≡N1	1.146 (2)
C(ring)-C(ring)	~1.390 (avg.)
C-F	~1.35 (avg.)
C-NH ₂	~1.36 (avg.)

Data is for the related compound 4-amino-3,5-difluorobenzonitrile and serves as an estimation.


[\[5\]](#)

Experimental Protocols

Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of **3,5-Difluoro-4-methoxybenzonitrile** is not readily available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and reported syntheses of similar fluorinated aromatic compounds.^{[6][7]} A potential pathway involves the nucleophilic aromatic substitution of a highly fluorinated precursor.

The diagram below illustrates a logical workflow for a potential synthesis.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **3,5-Difluoro-4-methoxybenzonitrile**.

Methodology Details:

- Nitration: 1,2,3,5-Tetrafluorobenzene would be treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group onto the ring, yielding 1,3,4,5-Tetrafluoro-2-nitrobenzene.
- Nucleophilic Aromatic Substitution (Methoxylation): The tetrafluoro-nitro intermediate would undergo selective nucleophilic substitution with a methoxide source, such as sodium methoxide in methanol. The most activated fluorine atom (ortho or para to the nitro group) would be displaced by the methoxy group.
- Reduction: The nitro group of the resulting trifluoro-nitroanisole would be reduced to an amino group using standard conditions, such as iron in acidic medium or catalytic hydrogenation, to form 3,5-Difluoro-4-methoxyaniline.
- Sandmeyer Reaction: The final step would involve the conversion of the aniline to the corresponding benzonitrile. This is a two-step process where the primary amine is first diazotized with sodium nitrite and a strong acid (like HCl) at low temperatures, followed by treatment with a cyanide salt, typically copper(I) cyanide, to install the nitrile group.

Note on Experimental Execution: All steps would require careful control of reaction conditions (temperature, stoichiometry, reaction time) and appropriate workup and purification procedures (e.g., extraction, chromatography) to isolate and purify the intermediates and the final product. Characterization at each stage would be essential to confirm the structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3,5-difluoro-4-methoxybenzonitrile (C8H5F2NO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Methoxybenzonitrile | CAS#:874-90-8 | Chemsoc [chemsoc.com]
- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diy)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3,5-Difluoro-4-methoxybenzonitrile molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012467#3-5-difluoro-4-methoxybenzonitrile-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com